Tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate

Medicinal Chemistry Parallel Synthesis Scaffold Derivatization

Tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a 4-amino-3-cyanophenyl substituent (C16H22N4O2, MW 302.37). Predicted physicochemical parameters include a boiling point of 497.7±45.0 °C, density of 1.21±0.1 g/cm³, and pKa of 4.90±0.10.

Molecular Formula C16H22N4O2
Molecular Weight 302.37 g/mol
Cat. No. B13973274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate
Molecular FormulaC16H22N4O2
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)C#N
InChIInChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-4-5-14(18)12(10-13)11-17/h4-5,10H,6-9,18H2,1-3H3
InChIKeyMHTXJYQMRXYZJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate (CAS 150004-57-2): A Dual-Functionalized Piperazine Intermediate for Medicinal Chemistry


Tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a 4-amino-3-cyanophenyl substituent (C16H22N4O2, MW 302.37) . Predicted physicochemical parameters include a boiling point of 497.7±45.0 °C, density of 1.21±0.1 g/cm³, and pKa of 4.90±0.10 . The compound belongs to the N-arylpiperazine class widely employed as intermediates for kinase inhibitors, GPCR ligands, and anti-androgen agents [1]. Its defining structural feature is the simultaneous presence of a nucleophilic aromatic amino group (position 4) and a cyano group (position 3) on the phenyl ring, enabling orthogonal derivatization strategies not feasible with singly substituted analogs.

Why Generic Substitution Fails for Tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate


Interchanging Boc-protected N-arylpiperazine intermediates without careful consideration of the aryl substitution pattern compromises synthetic efficiency and downstream product integrity. The target compound's 4-amino-3-cyanophenyl group provides two chemically orthogonal handles—the primary aromatic amine and the cyano group—in a defined electronic and steric relationship . Singly substituted analogs such as tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS 170911-92-9, lacking the cyano group) or tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate (CAS 807624-20-0, lacking the amino group) eliminate one derivatization site, forcing additional synthetic steps to introduce the missing functionality . Regioisomeric variants (e.g., 4-cyano-3-aminophenyl) exhibit different electronic polarization of the aromatic ring, altering the reactivity of the amino group and potentially affecting the binding conformation of final products [1]. The Boc group further enables selective acid-labile deprotection orthogonal to the cyano and amino functionalities, a feature not shared by unprotected piperazine analogs .

Quantitative Evidence Guide for Tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate vs. Closest Analogs


Dual Orthogonal Functional Group Count: Amino + Cyano vs. Single-Function Analogs

The target compound carries two chemically distinct reactive centers (aromatic NH₂ and aromatic CN) on the phenyl ring, compared to one reactive center on the closest singly substituted commercial analogs. tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS 170911-92-9) possesses only the amino group, while tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate (CAS 807624-20-0) possesses only the cyano group . The target compound thus enables convergent synthetic strategies—e.g., amide coupling at the amino position concurrent with nitrile hydrolysis or reduction—that require two separate building blocks when using singly functionalized analogs.

Medicinal Chemistry Parallel Synthesis Scaffold Derivatization

Predicted Boiling Point: Lower Volatility vs. 3-Cyanophenyl Analog

The predicted boiling point of the target compound (497.7±45.0 °C) is significantly higher than that of the 3-cyanophenyl analog tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate (432.2±40.0 °C at 760 mmHg) . This ~65 °C difference reflects the additional hydrogen-bonding capacity conferred by the amino group, which increases intermolecular cohesion. The lower volatility translates to reduced evaporative losses during solvent removal at elevated temperatures and may simplify purification by distillation or sublimation under reduced pressure.

Physicochemical Characterization Large-Scale Synthesis Purification Strategy

PNMT Enzyme Inhibition: Defined Weak Affinity Useful as Negative Control Baseline

The target compound exhibits a measured Ki of 1.11×10⁶ nM (1.11 mM) against phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay using bovine PNMT [1]. By contrast, optimized second-generation PNMT inhibitors such as PNMT-IN-1 achieve Ki values of 1.2 nM, approximately 9.25×10⁵-fold more potent [2]. This extreme potency gap positions the target compound as a well-characterized low-affinity control for PNMT screening cascades, where a defined weak binder is required to establish assay signal-to-background windows and validate hit-selection thresholds.

Enzymology Assay Development SAR Studies

Purity Benchmarking: Commercial Availability at ≥97% Purity with Standard QC Documentation

The target compound is commercially supplied at a purity of 97% (standard package: 1G to 1000G) as documented by ChemicalBook suppliers . The closest singly substituted analog, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, is available at a standard purity of 98% from Bidepharm, with batch-specific QC including NMR, HPLC, and GC . The 1% lower purity of the target compound is consistent with the added synthetic complexity of incorporating the cyano group; however, the 97% purity remains within the range accepted for intermediate-scale medicinal chemistry campaigns, and batch-specific analytical data can be requested to confirm identity and purity prior to use.

Quality Control Procurement Specification Batch Consistency

Molecular Weight and Polarity: Impact on Solubility and Synthetic Handling

The target compound (MW 302.37) is 25.0 Da heavier than the 4-aminophenyl analog (MW 277.36) and 15.0 Da heavier than the 3-cyanophenyl analog (MW 287.36) due to the combined mass of the cyano (26 Da) and amino (16 Da) substituents . The topological polar surface area (TPSA) of the target compound is estimated at approximately 82 Ų (adding the cyano contribution of ~24 Ų to the 58.8 Ų TPSA of the 4-aminophenyl analog), compared to 58.8 Ų for the comparator . This higher polarity improves aqueous solubility in mildly acidic conditions (where the piperazine nitrogen is protonated) and enhances chromatographic retention on normal-phase silica, facilitating purification.

Pre-formulation Solubility Optimization LogP Prediction

Optimal Application Scenarios for Tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate Based on Quantitative Evidence


Dual-Derivatization Scaffold for Kinase Inhibitor Library Synthesis

The presence of two orthogonal functional groups (amino + cyano) on the phenyl ring enables divergent parallel synthesis strategies . The amino group can be acylated with diverse carboxylic acids or sulfonyl chlorides to generate amide or sulfonamide libraries, while the cyano group can be independently transformed to tetrazoles (via click chemistry), amidines, or reduced to aminomethyl groups. This convergent approach reduces the number of linear synthetic steps by at least one compared to sequential introduction of these functionalities using singly substituted analogs, making the compound ideal for hit-to-lead library production in kinase inhibitor programs where 4-amino-3-cyanophenyl pharmacophores are prevalent [1].

PNMT Biochemical Assay Quality Control Standard

With a precisely quantified weak Ki of 1.11×10⁶ nM (1.11 mM) against PNMT, the target compound serves as a defined low-affinity reference for calibrating enzyme inhibition assays [2]. Its activity resides in a potency range ~6 log units above potent inhibitors (Ki = 1.2 nM), providing a reliable upper-bound control for establishing assay dynamic range and Z'-factor. This application is particularly relevant for laboratories developing high-throughput PNMT inhibitor screening campaigns where consistent negative-control performance is critical for data reproducibility across multi-plate runs.

Protected Intermediate for Anti-Androgen Synthesis (Boc Orthogonality)

The Boc protecting group on the piperazine nitrogen enables selective acid-labile deprotection (TFA/DCM, room temperature) without affecting the cyano or amino substituents on the aryl ring . This orthogonality is essential in the convergent synthesis of piperazine-containing anti-androgen agents, where the free piperazine NH must be unmasked at a late stage for coupling to carbamoyl chloride or sulfamoyl chloride electrophiles. Unprotected analogs (e.g., 4-(4-amino-3-cyanophenyl)piperazine, CAS 2166269-28-7) lack this selectivity and would require re-protection strategies that add synthetic complexity and reduce overall yield. The compound's documented use in cyanophenyl anti-androgen patent families (US6673799) confirms its practical suitability for this application [3].

Physicochemical Reference for Process Chemistry Scale-Up

The predicted boiling point (497.7±45.0 °C) and density (1.21±0.1 g/cm³) data support engineering calculations for solvent swap, distillation, and drying unit operations during scale-up . The compound's lower volatility relative to analogs without the amino group (ΔTb ≈ +65 °C vs. 3-cyanophenyl analog) reduces the risk of product loss during concentration under reduced pressure, an advantage for pilot-plant campaigns where mass efficiency directly impacts cost of goods. Procurement teams can use these physicochemical parameters to specify appropriate storage (desiccated, ambient temperature) and handling conditions aligned with the compound's predicted stability profile.

Quote Request

Request a Quote for Tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.